2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid
Description
Chemical Identity and Structure The compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid is a fluorinated aromatic derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and an acetic acid side chain. Its molecular formula is C₂₄H₁₉F₂NO₄, with a molecular weight of 423.41 g/mol (calculated from ). The structure includes:
- A 2,5-difluorophenyl ring providing electronic and steric modulation.
- An Fmoc group at the para position of the phenyl ring, serving as a protective moiety for amine functionalities in peptide synthesis.
- An acetic acid group at the ortho position relative to the Fmoc-protected amino group, enabling conjugation or further functionalization.
Key Applications
This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s orthogonality for temporary amine protection . The fluorine atoms enhance metabolic stability and binding specificity in peptide-derived therapeutics .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-19-11-21(20(25)9-13(19)10-22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18H,10,12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZXVUZYBUTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)F)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid is notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural characteristics, synthesis methods, and various applications supported by case studies and data tables.
Structural Characteristics
This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The presence of the difluorophenyl moiety enhances its biological activity by potentially increasing binding affinity to target proteins or enzymes.
Molecular Formula and Properties
- Molecular Formula: C24H19F2N1O4
- Molecular Weight: 423.4 g/mol
- CAS Number: 1253792-21-0
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. Its unique structure allows it to modulate protein-protein interactions, which is crucial in drug design.
Peptide Synthesis
The Fmoc group allows for selective deprotection during peptide synthesis, making it a valuable intermediate in creating complex peptides. This property is particularly useful in synthesizing therapeutic peptides that require precise modifications.
Research indicates that compounds similar to this compound exhibit significant biological activity, including:
- Anticancer properties
- Antiviral effects
- Inhibition of specific enzyme pathways
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Anticancer Activity: A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell proliferation.
- Enzyme Inhibition: Research has shown that this compound can inhibit enzymes related to metabolic pathways, suggesting potential applications in metabolic disorders.
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity, facilitating efficient chemical transformations.
Comparison with Similar Compounds
Fluorination Patterns
- Target Compound (2,5-difluoro): Fluorine atoms at the 2- and 5-positions create electron-withdrawing effects, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like 2-[4-((Fmoc-amino)methyl)phenyl]acetic acid .
- (R)-N-Fmoc-3,5-difluoro-D-phenylalanine : Fluorines at 3,5-positions alter steric bulk and electronic distribution, favoring interactions with hydrophobic protein pockets in drug design .
Backbone Modifications
- Piperazine Derivative: Replacement of the phenyl ring with a piperazine moiety increases water solubility (logP ~1.2 vs.
- Benzyl-Methyl Linker (): The methylene spacer in 2-[4-((Fmoc-amino)methyl)phenyl]acetic acid lowers steric hindrance, improving reaction kinetics in coupling steps .
Physicochemical and Reactivity Data
Table 2: Key Properties
Reactivity Notes:
- The target compound’s acetic acid group enables efficient activation via carbodiimide coupling (e.g., EDC/HOBt), whereas the piperazine analog requires milder conditions due to its basic nitrogen .
- Fluorination at 2,5-positions slightly slows Fmoc deprotection kinetics compared to non-fluorinated analogs, likely due to electron-withdrawing effects stabilizing the carbamate group .
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid is a complex organic compound notable for its unique structural features and biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis, and a difluorophenyl moiety that enhances its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₂₁H₁₉F₂N₃O₄
- Molecular Weight : Approximately 395.39 g/mol
- CAS Number : 1172127-44-4
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The fluorenylmethoxycarbonyl group serves as a protective group in peptide synthesis, while the difluorophenyl moiety enhances lipophilicity and potentially increases the compound's binding affinity to target proteins.
Photoaffinity Labeling
One of the significant applications of this compound is in photoaffinity labeling , where the diazirine moiety undergoes photolysis upon UV exposure to generate a reactive carbene. This reactive species can covalently bond with nearby molecules, facilitating the mapping of binding sites within proteins. This property is particularly useful in studying protein-ligand interactions and protein-protein interactions.
Biological Applications
- Protein Research : The compound is utilized to investigate protein interactions, providing insights into cellular mechanisms and pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, including Staphylococcus aureus.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential therapeutic applications.
Research Findings
Several studies have investigated the biological activity of related compounds and derivatives, providing insights into their efficacy and mechanisms.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity : A study demonstrated that compounds with similar structures exhibited significant antibacterial effects against S. aureus. The minimum inhibitory concentration (MIC) was reported at 16 µM for one derivative, indicating strong potential for developing new antimicrobial agents based on this scaffold.
- Protein Interaction Studies : Research utilizing photoaffinity labeling techniques has shown that compounds like this compound can effectively map protein interactions in cellular environments, aiding in drug discovery processes.
Q & A
Basic: What is the role of the Fmoc group in this compound's synthesis, and how does it influence downstream applications?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other acid-labile groups intact. This is critical for sequential coupling reactions in peptide elongation. Post-synthesis, the Fmoc group is cleaved, yielding a free amino group for subsequent functionalization. Its orthogonality to other protecting groups (e.g., tert-butyl) makes it ideal for constructing complex peptidomimetics or fluorinated drug candidates .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Key methods include:
- NMR Spectroscopy : H and F NMR confirm regiochemistry of fluorine substitution and Fmoc group integrity.
- HPLC-MS : Reversed-phase HPLC with electrospray ionization (ESI-MS) monitors purity and verifies molecular weight (e.g., CHFNO, MW 437.4 g/mol).
- FT-IR : Identifies carbonyl stretches (e.g., 1700–1750 cm for Fmoc carbamate).
- Elemental Analysis : Validates synthetic yield and stoichiometry.
Refer to protocols in for resin-based synthesis and purity assessment .
Advanced: How can coupling efficiency be optimized during SPPS using this compound?
Optimization strategies involve:
- Activation Reagents : Use HBTU/HOBt or COMU for improved coupling kinetics.
- Solvent Selection : Anhydrous DMF or NMP minimizes side reactions.
- Temperature Control : Reactions at 25–40°C enhance solubility of fluorinated intermediates.
- Real-Time Monitoring : Kaiser test or in-situ FT-IR tracks unreacted amines.
Contradictions in coupling yields (e.g., steric hindrance from difluorophenyl groups) may require microwave-assisted synthesis or iterative double couplings .
Advanced: How can conflicting spectral data (e.g., 19^1919F NMR shifts) be resolved for derivatives?
Discrepancies in fluorine chemical shifts often arise from electronic effects of substituents or solvent polarity. Resolve via:
- 2D NMR (HSQC, NOESY) : Maps through-space F-H correlations.
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict shifts using substituent parameters.
- X-ray Crystallography : Confirms regiochemistry in crystalline derivatives.
Compare data with structurally similar analogs in (e.g., 2,4-difluoro vs. 3,5-difluoro derivatives) .
Basic: What safety protocols are recommended given limited toxicity data?
Despite incomplete toxicological profiles (), adopt:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Engineering Controls : Fume hoods for handling powders or solutions.
- Waste Disposal : Incinerate via EPA-approved hazardous waste protocols.
- Emergency Procedures : Immediate decontamination with ethanol/water (80:20) for spills. Always consult institutional EH&S guidelines .
Advanced: How does the difluorophenyl substitution pattern affect reactivity in cross-coupling reactions?
The 2,5-difluoro motif enhances electron-withdrawing effects, activating the phenyl ring for Suzuki-Miyaura couplings. However, steric hindrance at the 4-position may reduce reactivity with bulky boronic acids. Compare with 3,5-difluoro analogs ( ) to assess electronic vs. steric trade-offs. Computational studies (e.g., Hammett σ parameters) can predict regioselectivity .
Basic: What purification methods are effective for removing common synthesis impurities?
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (5–30%).
- Recrystallization : Dichloromethane/hexane systems yield high-purity crystals.
- Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts.
details resin-based purification for peptide intermediates .
Advanced: What computational approaches predict this compound’s interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to fluorinated enzyme active sites (e.g., kinases).
- MD Simulations (GROMACS) : Assess stability of Fmoc-deprotected derivatives in aqueous environments.
- QSAR Modeling : Correlate fluorine substitution patterns with IC values using datasets from and .
Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
